Regioisomeric Differentiation: 3-Oxymethyl vs. 4-Oxy Substitution Impact on PROTAC Linker Geometry
The target compound's 3-oxymethyl spacer provides a distinct exit vector for the terminal alkyne compared to the 4-(Prop-2-yn-1-yloxy)piperidine regioisomer (CAS 217184-88-8). In PROTAC linker design, the relative orientation of the E3 ligase ligand and the target protein ligand is critical for ternary complex formation; a 3-substituted piperidine scaffold offers a different angle and distance than the 4-substituted variant, which can be the determining factor in achieving efficient target ubiquitination . While direct head-to-head PROTAC degradation data comparing these two specific regioisomers is not publicly available, the established use of 4-(Prop-2-yn-1-yloxy)piperidine as a PROTAC linker and the computed structural differences between 3- and 4-substituted piperidines [1] support the conclusion that they are not interchangeable in a molecular design context.
| Evidence Dimension | Spatial orientation of alkyne for bioconjugation |
|---|---|
| Target Compound Data | 3-oxymethyl-propargyl vector; C9H15NO, MW 153.22 |
| Comparator Or Baseline | 4-(Prop-2-yn-1-yloxy)piperidine; C8H13NO, MW 139.19 |
| Quantified Difference | Qualitative difference in exit vector angle and linker length; cannot be expressed as a single numeric value without 3D structural analysis. |
| Conditions | In silico conformational analysis; PROTAC linker design context. |
Why This Matters
Selection of the 3-substituted regioisomer over the 4-substituted analog is mandatory when molecular modeling indicates a steric clash or suboptimal geometry with the 4-substituted linker, directly impacting the success rate of PROTAC development.
- [1] Flore et al. Pentannulation of N-heterocycles by a tandem gold-catalyzed [3,3]-rearrangement/Nazarov reaction of propargyl ester derivatives: a computational study on the crucial role of the nitrogen atom. DOAJ, 2020. View Source
